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Introduction
KHK-IN-1 hydrochloride, also identified as compound 8 in seminal literature, is a potent and

selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the

phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1]

Dysregulation of this pathway has been implicated in various metabolic disorders, including

obesity and diabetes, making KHK a compelling therapeutic target.[1] This technical guide

provides a comprehensive structural analysis of KHK-IN-1 hydrochloride, compiling key

quantitative data, detailed experimental protocols, and visualizations of its mechanism of action

and analytical workflow.

Chemical and Pharmacokinetic Properties
KHK-IN-1 hydrochloride is a pyrimidinopyrimidine derivative with the chemical name N8-

(Cyclopropylmethyl)-N4-(2-(methylthio)phenyl)-2-(piperazin-1-yl)pyrimido[5,4-d]pyrimidine-4,8-

diamine hydrochloride. Its chemical and pharmacokinetic properties are summarized in the

table below.
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Property Value Reference

Molecular Formula C₂₁H₂₇ClN₈S [2]

Molecular Weight 459.01 g/mol [2]

KHK IC₅₀ 12 nM [1]

Cellular IC₅₀ (HepG2) 400 nM [3]

Oral Bioavailability (F) in rats 34% [3]

Half-life (t₁/₂) in rats (oral) 4 h [3]

Volume of Distribution (Vdₛₛ) in

rats
32 L/kg [3]

Clearance (CL) in rats 160 mL/min/kg [3]

Structural Elucidation Data
The structural identity of KHK-IN-1 has been confirmed through mass spectrometry and nuclear

magnetic resonance spectroscopy.

Analytical Method Data Reference

ESI-MS m/z 423.4 (M+H)⁺ [2]

¹H NMR (400 MHz, DMSO-d₆)

δ 9.55 (s, 1H), 8.58 (s, 1H),

8.39 (s, 1H), 7.55 (d, J = 7.6

Hz, 1H), 7.33 (t, J = 7.6 Hz,

1H), 7.18 (d, J = 8.0 Hz, 1H),

7.08 (t, J = 7.6 Hz, 1H), 4.02

(br s, 4H), 3.53 (t, J = 6.0 Hz,

2H), 3.09 (br s, 4H), 2.40 (s,

3H), 1.05 (m, 1H), 0.48 (m,

2H), 0.25 (m, 2H)

[2]

X-ray Crystallography
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The co-crystal structure of KHK-IN-1 (referred to as compound 8 in the publication) in complex

with human ketohexokinase has been determined at a resolution of 2.8 Å.[1] The structure

reveals that the inhibitor binds within the ATP-binding pocket of the enzyme.[1] The

pyrimidinopyrimidine core forms key interactions with the hinge region of the kinase, a common

binding motif for kinase inhibitors.

PDB ID: 3Q92[4]

Note: The ligand in PDB entry 3Q92 is identified as XNB, which corresponds to the structure of

KHK-IN-1.

Signaling Pathway and Mechanism of Action
KHK-IN-1 acts as a competitive inhibitor of ketohexokinase, blocking the binding of ATP and

subsequent phosphorylation of fructose. This inhibition reduces the production of fructose-1-

phosphate and downstream metabolites, thereby mitigating the metabolic consequences of

excessive fructose consumption.
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Caption: KHK-IN-1 inhibits the conversion of fructose to fructose-1-phosphate.

Experimental Protocols
Synthesis of KHK-IN-1 Hydrochloride
The synthesis of KHK-IN-1 is based on a general procedure for pyrimidinopyrimidine

derivatives. A key intermediate, 2,4,8-trichloropyrimido[5,4-d]pyrimidine, undergoes sequential

nucleophilic substitution reactions.
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2,4,8-Trichloropyrimido[5,4-d]pyrimidine

Add 2-(methylthio)aniline

Intermediate 1

Add cyclopropylmethanamine

Intermediate 2

Add piperazine

KHK-IN-1 (Free Base)

Treat with HCl
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Caption: General synthetic workflow for KHK-IN-1 hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b608896?utm_src=pdf-body-img
https://www.benchchem.com/product/b608896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol:

The synthesis involves a three-step sequential substitution on a trichloropyrimidinopyrimidine

core. New compounds were purified by HPLC and characterized by ESI-MS and ¹H NMR.[2]

Ketohexokinase Inhibition Assay
The inhibitory activity of KHK-IN-1 against human KHK-C was determined using a transcreener

ADP assay. This homogeneous, competitive fluorescence polarization assay measures the

production of ADP, a direct product of the KHK-catalyzed reaction.[2]

Prepare assay plate with KHK enzyme and KHK-IN-1

Initiate reaction with Fructose and ATP

Incubate at room temperature

Add ADP detection mixture (Transcreener ADP Assay)

Incubate

Read fluorescence polarization

Calculate IC50 values

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4018111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the KHK enzymatic inhibition assay.

Cellular Fructose-1-Phosphate (F1P) Production Assay
The cellular potency of KHK-IN-1 was assessed by measuring the inhibition of F1P production

in HepG2 cell lysates.

Protocol:

HepG2 cells are cultured and harvested.

Cell lysates are prepared.

Lysates are incubated with varying concentrations of KHK-IN-1 hydrochloride.

Fructose is added to initiate the enzymatic reaction.

The reaction is stopped, and the level of F1P is quantified using LC-MS.[1]

IC₅₀ values are determined from the dose-response curve.

Conclusion
KHK-IN-1 hydrochloride is a well-characterized, potent, and selective inhibitor of

ketohexokinase. Its structural and pharmacological properties make it a valuable tool for

studying the role of fructose metabolism in health and disease. The detailed experimental

protocols provided herein should facilitate further research and development of KHK inhibitors

for the potential treatment of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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